1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene

Description

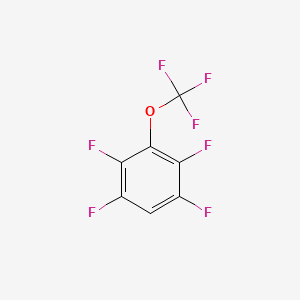

1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by four fluorine atoms at the 1, 2, 4, and 5 positions and a trifluoromethoxy group (-OCF₃) at the 3 position.

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF7O/c8-2-1-3(9)5(11)6(4(2)10)15-7(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQXDAPQXHZSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key steps:

- Introduction of the trifluoromethoxy group (-OCF3) onto a fluorinated benzene ring.

- Selective fluorination or halogenation to achieve the tetrafluoro substitution pattern.

The trifluoromethoxy group is introduced either via nucleophilic substitution of a suitable precursor or by electrophilic trifluoromethoxylation using specialized reagents.

Preparation of Trifluoromethoxybenzene Intermediates

A common precursor is trifluoromethoxybenzene, which can be synthesized from trichloromethoxybenzene by fluorination with anhydrous hydrogen fluoride (HF) under autoclave conditions.

| Step | Reagents & Conditions | Details |

|---|---|---|

| Starting material | Trichloromethoxybenzene (265 g) | Charged in SS 316 autoclave |

| Fluorination | Anhydrous HF (252 g), 80°C, 4–6 hours, 30–35 kg/cm² pressure | Conversion to trifluoromethoxybenzene |

| Workup | Venting HCl and HF, nitrogen purging, distillation | Isolation of pure trifluoromethoxybenzene (approx. 120 g yield) |

This fluorination step replaces chlorine atoms with fluorine, yielding trifluoromethoxybenzene with hydrochloric acid as a by-product.

Nitration and Subsequent Functional Group Transformations

To introduce substituents that allow further functionalization towards the tetrafluoro-trifluoromethoxybenzene, nitration of trifluoromethoxybenzene is performed:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Nitration | Concentrated H2SO4 (174.24 g) + HNO3 (58.24 g), 0–35°C, 1–2 hours | Mixture of ortho- and para-nitro trifluoromethoxybenzene isomers (para isomer ~90%) |

| Workup | Extraction with dichloromethane (DCM), solvent evaporation | Isolation of nitro-substituted trifluoromethoxybenzene |

This nitration step is critical for further substitution or reduction steps leading to the tetrafluoro substitution pattern.

Halogenation and Substitution Reactions

The tetrafluoro substitution on the benzene ring can be achieved via halogenation followed by nucleophilic substitution:

- Starting from 1-chloro-2,3,5,6-tetrafluorobenzene, reaction with trifluoromethanol in the presence of catalysts leads to substitution of chlorine by the trifluoromethoxy group.

- Controlled temperatures and solvent systems facilitate this substitution, optimizing yield and selectivity.

This method is industrially favored for its efficiency and scalability.

Electrophilic Trifluoromethoxylation Using Novel Reagents

Recent advances involve the use of bench-stable electrophilic trifluoromethoxylating agents such as trifluoromethyl nonaflate (TFNf) and dibenzothiophenium triflates. These reagents enable direct trifluoromethoxylation of aromatic substrates under mild conditions:

| Reagent | Preparation | Reaction Conditions | Yield |

|---|---|---|---|

| Trifluoromethyl nonaflate (TFNf) | Thermolysis of S-(trifluoromethyl)dibenzothiophenium nonaflate | Room temperature to 65°C, 2–48 hours, in mixed solvents (CH3CN/DME) | High isolated yields (up to 82%) |

| 2,8-bis(trifluoromethoxy)dibenzothiophenium triflate | FeCl3-catalyzed homo coupling of trifluoromethoxyphenylmagnesium bromide | Room temperature, purification by distillation | 79% yield |

These reagents allow efficient trifluoromethoxylation with high selectivity and operational simplicity.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Fluorination of trichloromethoxybenzene | Trichloromethoxybenzene | Anhydrous HF | 80°C, 4–6 h, high pressure | ~45% (isolated pure) | Requires autoclave, corrosive reagents |

| Nitration of trifluoromethoxybenzene | Trifluoromethoxybenzene | H2SO4 + HNO3 | 0–35°C, 2 h | High para-isomer selectivity (~90%) | Mixture of isomers, requires separation |

| Halogenation and substitution | 1-chloro-2,3,5,6-tetrafluorobenzene | Trifluoromethanol, catalyst | Controlled temp, solvent | Industrial scale | Efficient for large-scale production |

| Electrophilic trifluoromethoxylation | Aromatic triflates | Trifluoromethyl nonaflate (TFNf) | RT to 65°C, 2–48 h | Up to 82% | Bench-stable reagents, mild conditions |

| FeCl3-catalyzed homo coupling | 3-(trifluoromethoxy)bromobenzene | FeCl3, Grignard reagent | RT, distillation | 79% | Useful for related bis(trifluoromethoxy) compounds |

Research Findings and Analysis

- The fluorination of chloromethoxybenzene derivatives using anhydrous HF is a classical but hazardous method requiring specialized equipment due to high pressure and corrosive conditions. It provides a reliable route to trifluoromethoxybenzene intermediates but with moderate yields.

- Nitration reactions are well-controlled to favor para-substitution, which is crucial for downstream functionalization steps. The use of dichloromethane as solvent facilitates product isolation.

- Halogenation followed by nucleophilic substitution using trifluoromethanol is industrially relevant, offering scalability and cleaner reaction profiles.

- The development of electrophilic trifluoromethoxylating reagents such as trifluoromethyl nonaflate represents a significant advancement, enabling direct and selective trifluoromethoxylation under mild conditions with high yields and operational safety.

- FeCl3-catalyzed coupling reactions provide an efficient synthetic route for related trifluoromethoxy-substituted aromatic compounds, indicating potential for expanding the methodology to tetrafluoro derivatives.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the trifluoromethoxy group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology and Medicine: The compound’s unique properties make it a candidate for the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene exerts its effects is primarily through its electron-withdrawing groups, which influence the reactivity of the benzene ring. The fluorine atoms and trifluoromethoxy group can stabilize negative charges and enhance the compound’s electrophilic properties, making it reactive in various chemical transformations .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene and Analogs

Key Observations:

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in the target compound is less electron-withdrawing than -CF₃ but offers improved hydrolytic stability compared to methoxy (-OCH₃) .

- Methoxy (-OCH₃) vs. Trifluoromethoxy (-OCF₃): Replacing -OCH₃ with -OCF₃ enhances resistance to oxidative degradation while maintaining strong electron withdrawal .

- Halogen Effects: The diiodo analog (392-57-4) exhibits significant steric bulk, making it suitable for cross-coupling reactions in materials synthesis .

Alkylation Reactions

- 1,2,4,5-Tetrafluoro-3-(trifluoromethyl)benzene (65093651-80-9): Demonstrated 66% yield in chemoselective alkylation due to the strong electron-withdrawing -CF₃ group, which directs reactivity to specific ring positions .

- 1,2,4,5-Tetrafluorobenzene (327-54-8): Widely used as a pharmaceutical intermediate, leveraging its balanced electronic profile for nucleophilic substitution .

Agrochemical and Pharmaceutical Intermediates

- 1,2,4,5-Tetrafluoro-3-methoxybenzene (2324-98-3): The -OCH₃ group facilitates reactivity in SNAr (nucleophilic aromatic substitution) reactions, common in pesticide synthesis .

Biological Activity

1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene (CAS No. 1417566-63-2) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, featuring multiple fluorine atoms and a trifluoromethoxy group, suggests potential biological activities that merit detailed exploration.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C7H2F6O

- Molecular Weight : 224.08 g/mol

Biological Activity

The biological activity of this compound is largely inferred from studies on related fluorinated compounds due to limited direct research on this specific compound. The following sections outline potential biological activities based on structural analogs and the presence of trifluoromethyl groups.

- Electrophilic Properties : The presence of multiple fluorine atoms enhances the electrophilic character of the compound. This property can facilitate interactions with biological macromolecules such as proteins and nucleic acids .

- Halogen Bonding : Compounds containing trifluoromethyl groups have been shown to participate in halogen bonding, which can influence their interaction with biological targets . This interaction may enhance binding affinity and selectivity towards specific receptors or enzymes.

- Biochemical Pathways : Research indicates that similar compounds exhibit various biological activities including:

Anticancer Activity

Research has identified that fluorinated compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance:

- A study examining fluorinated derivatives demonstrated significant inhibition of the Mdm2 protein, a negative regulator of the p53 tumor suppressor pathway . This suggests that this compound may similarly influence tumor growth dynamics.

Antiviral Potential

Fluorinated compounds have been associated with antiviral properties. For example:

- Trifluoromethyl-containing compounds have shown efficacy against various viral infections by disrupting viral replication mechanisms . Although specific studies on this compound are lacking, its structural similarities to known antiviral agents imply potential activity.

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Trifluoromethylbenzene | Antiviral | Disruption of viral replication |

| CF3-containing anticancer agents | Anticancer | Inhibition of Mdm2 protein |

| Fluorinated anti-inflammatory drugs | Anti-inflammatory | Modulation of inflammatory pathways |

Q & A

Basic: What are the optimal synthetic routes for 1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene?

Methodological Answer:

Synthesis typically involves sequential halogenation and nucleophilic substitution. For example, fluorinated benzene precursors (e.g., 1,2,4,5-tetrafluorobenzene) can undergo trifluoromethoxylation using trifluoromethylating agents like silver trifluoromethoxide (AgOCHF) under anhydrous conditions. Reaction optimization includes controlling temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity . Derivatives such as nitro or iodo analogs (e.g., 1,2,4,5-Tetrafluoro-3-nitrobenzene) are synthesized via nitration or halogen exchange, requiring careful monitoring of stoichiometry to avoid over-substitution .

Basic: How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

- NMR Spectroscopy: NMR is critical for identifying fluorine environments. For example, the trifluoromethoxy group () shows distinct shifts at δ -55 to -58 ppm, while aromatic fluorines exhibit deshielded peaks in δ -135 to -145 ppm .

- Mass Spectrometry (GC-MS/LC-MS): High-resolution MS confirms molecular weight (e.g., CHFO, MW 230.04) and fragmentation patterns. Electron ionization (EI) at 70 eV helps identify stable intermediates .

- X-ray Diffraction: Single-crystal XRD resolves regiochemistry, as seen in diiodo derivatives (e.g., 1,4-diiodotetrafluorobenzene, CAS 392-57-4), where iodine positions are confirmed via crystallographic data .

Advanced: How can computational chemistry elucidate reaction mechanisms involving this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates. For example, studies on oxidative degradation pathways (e.g., UV/PS or UV/sulfite systems) use Fukui indices to predict electrophilic/nucleophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects from the group . Solvent effects are modeled using the Polarizable Continuum Model (PCM) to simulate reaction kinetics in aqueous or organic media .

Advanced: What factors influence the stability of this compound under oxidative or reductive conditions?

Methodological Answer:

Stability depends on substituent effects:

- Oxidative Conditions (e.g., UV/PS): The electron-withdrawing group increases resistance to oxidation, but prolonged UV exposure cleaves C-F bonds, forming fluorinated carboxylic acids (e.g., CFOCFCOOH) .

- Reductive Conditions (e.g., UV/sulfite): Reductive defluorination occurs preferentially at ortho/para positions, with degradation rates influenced by pH (optimal at pH 10–12) and sulfite concentration (0.1–1.0 mM) .

Basic: What are common derivatives of this compound, and how are they synthesized?

Methodological Answer:

- Nitro Derivatives: Nitration with fuming HNO/HSO at 0–5°C introduces nitro groups (e.g., 1,2,4,5-Tetrafluoro-3-nitrobenzene, CAS 650996-25-7), with regioselectivity controlled by steric hindrance .

- Iodo Derivatives: Halogen exchange using KI/CuI in DMF at 150°C replaces fluorine with iodine (e.g., 1,4-diiodotetrafluorobenzene, CAS 392-57-4) .

- Methoxy Analogs: Nucleophilic substitution with NaOCH in THF yields methoxy derivatives (e.g., 2,3,5,6-tetrafluoroanisole, CAS 2324-98-3) .

Advanced: How does the trifluoromethoxy group affect electronic properties and reactivity?

Methodological Answer:

The group is strongly electron-withdrawing (-I effect), reducing electron density on the aromatic ring. Hammett constants (σ ≈ 0.52) predict meta-directing behavior in electrophilic substitution. This effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack, as seen in Diels-Alder reactions with electron-rich dienes . Computational studies show that increases C-F bond dissociation energy (BDE) by 10–15 kcal/mol compared to non-fluorinated analogs, impacting degradation kinetics .

Advanced: What challenges arise in achieving regioselective functionalization of this compound?

Methodological Answer:

Regioselectivity is hindered by:

- Steric Effects: Bulky substituents (e.g., ) block para positions, favoring meta substitution in nitration or halogenation .

- Electronic Effects: Electron-withdrawing groups direct electrophiles to meta positions, but competing pathways require catalysts (e.g., Pd/Cu for Suzuki coupling) to enhance selectivity .

- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) stabilize transition states for para-substitution, while non-polar solvents favor meta products .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Distillation: Fractional distillation under reduced pressure (e.g., 15–20 mmHg) isolates low-boiling derivatives (e.g., bp 153–155°C for 1-bromo-4-(trifluoromethoxy)benzene) .

- Recrystallization: Hexane/ethyl acetate mixtures recrystallize nitro or iodo derivatives, achieving >95% purity (HPLC) .

- Column Chromatography: Silica gel with hexane/EtOAc (9:1) separates isomers, monitored by TLC (R 0.3–0.5) .

Advanced: How is this compound utilized in synthesizing pharmaceutical intermediates?

Methodological Answer:

The group enhances metabolic stability in drug candidates. For example, it is a key intermediate in aprepitant analogs (CAS 1148113-53-4), where stereochemistry is controlled via chiral catalysts (e.g., (R,R)-BINAP) in asymmetric hydrogenation . Coupling reactions (e.g., Buchwald-Hartwig amination) introduce amine functionalities, requiring Pd/Xantphos catalysts and microwave-assisted heating (100°C, 30 min) .

Advanced: What are the environmental degradation pathways of this compound?

Methodological Answer:

- Oxidative Degradation: UV/peroxydisulfate (UV/PS) generates sulfate radicals (), cleaving C-F bonds to form shorter-chain perfluoroalkyl acids (PFAAs) .

- Reductive Degradation: UV/sulfite systems () produce hydrated electrons (), reducing C-F bonds to C-H, with defluorination efficiency >70% under optimal conditions .

- Byproduct Analysis: LC-QTOF-MS identifies intermediates like 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid (CAS 377-73-1), requiring toxicity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.